![molecular formula C13H20BrNO B7895664 6-(4-Bromo-2-methylphenoxy)hexan-1-amine](/img/structure/B7895664.png)
6-(4-Bromo-2-methylphenoxy)hexan-1-amine
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Overview
Description
6-(4-Bromo-2-methylphenoxy)hexan-1-amine is an organic compound characterized by the presence of a bromo-substituted phenoxy group attached to a hexan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine typically involves the reaction of 4-bromo-2-methylphenol with 6-bromohexan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-2-methylphenoxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 6-(2-methylphenoxy)hexan-1-amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium thiolate (NaSMe) or primary amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield nitro derivatives, while substitution with sodium thiolate can produce thioether derivatives.
Scientific Research Applications
Medicinal Chemistry
6-(4-Bromo-2-methylphenoxy)hexan-1-amine is primarily studied for its potential therapeutic effects. The presence of the bromine atom and the phenoxy group can influence biological activity, making it a subject of interest in drug development.
Potential Therapeutic Areas :
- Anti-inflammatory Agents : Compounds with similar structures have shown promise in modulating inflammatory responses.
- Antidepressants : Research indicates that amine-containing compounds can affect neurotransmitter systems, suggesting potential use in treating mood disorders.
Synthesis of Novel Compounds
The compound serves as a building block in organic synthesis, particularly for creating more complex molecules. Its unique structure allows for:
- Functionalization Reactions : The amine group can undergo various reactions to introduce new functional groups, enhancing the diversity of synthesized compounds.
Material Science
Research has explored the use of this compound in developing new materials with specific properties. Its phenoxy group can contribute to:
- Polymer Chemistry : Incorporating such compounds into polymer matrices can improve thermal stability and mechanical properties.
Biological Studies
Studies are being conducted to evaluate the biological interactions of this compound:
- Cellular Assays : Investigating its effects on cell viability and proliferation can provide insights into its safety and efficacy as a therapeutic agent.
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of compounds similar to this compound. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
Case Study 2: Synthesis of Derivatives
Researchers utilized this compound as a precursor to synthesize derivatives with enhanced biological activity. Modifications at the amine site led to compounds that exhibited improved efficacy in cellular assays related to cancer treatment.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The bromo substituent can enhance binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine: This compound also features a bromo-substituted phenoxy group but with additional methoxy and phenylbutoxy groups, which can alter its chemical and biological properties.
6-(4-Chloro-2-methylphenoxy)hexan-1-amine: Similar structure but with a chloro substituent instead of bromo, which can affect reactivity and binding interactions.
Uniqueness
6-(4-Bromo-2-methylphenoxy)hexan-1-amine is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromo group can enhance certain interactions, making it a valuable compound for research and development.
Biological Activity
6-(4-Bromo-2-methylphenoxy)hexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a brominated phenoxy group, which may enhance its interactions with biological targets, such as enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C13H18BrNO
- Molecular Weight : 285.19 g/mol
The presence of the bromine atom in the para position of the phenyl ring is expected to influence the compound's lipophilicity and binding affinity to various biological targets.
The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors. The brominated phenoxy moiety is hypothesized to engage with hydrophobic pockets in proteins, while the amine group may form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing cellular responses.
Antibacterial Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antibacterial activity. For instance, derivatives have shown strong inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study: Structure-Activity Relationship (SAR)
A study investigating the SAR of related compounds demonstrated that modifications in the phenoxy group significantly impacted antibacterial efficacy and cytotoxicity profiles. The introduction of bromine at specific positions enhanced activity against bacterial biofilms and reduced resistance development compared to traditional antibiotics like norfloxacin .
Compound | Activity | MIC (µg/mL) | Resistance Development |
---|---|---|---|
This compound | Moderate | 8 | Slower |
Norfloxacin | High | 4 | Faster |
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary predictions suggest favorable drug-like properties according to Lipinski's Rule of Five, indicating good oral bioavailability and metabolic stability .
Properties
IUPAC Name |
6-(4-bromo-2-methylphenoxy)hexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-11-10-12(14)6-7-13(11)16-9-5-3-2-4-8-15/h6-7,10H,2-5,8-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIMVEYTCNSBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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